依 exametazime

描述

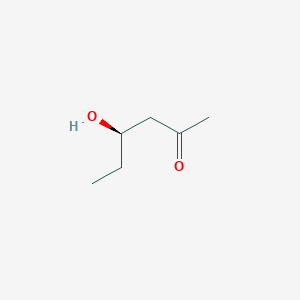

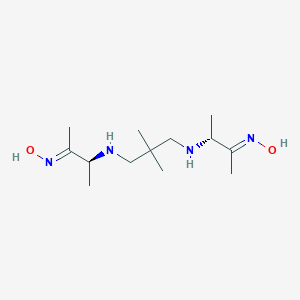

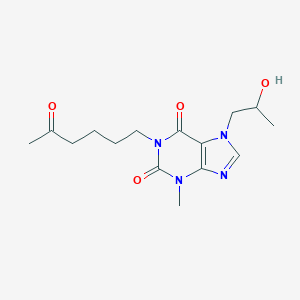

Exametazime, also known as hexamethylpropyleneamine oxime, is a radiopharmaceutical agent primarily used in nuclear medicine. It is commonly associated with technetium-99m, forming technetium-99m exametazime, which is used for diagnostic imaging. This compound is particularly valuable for detecting altered regional cerebral perfusion in stroke and other cerebrovascular diseases .

科学研究应用

锝-99m 依 exametazime 在科学研究中具有广泛的应用,特别是在核医学领域。 它广泛用于脑血流和脑功能成像,因此对于诊断中风、痴呆、癫痫和其他神经系统疾病具有价值 . 此外,它还用于标记白细胞以定位腹腔内感染和炎症性肠病 .

作用机制

锝-99m 依 exametazime 作为放射性同位素锝-99m 的螯合剂,形成阳离子络合物。 这种络合物可以穿过血脑屏障,从而能够详细成像脑血流 . 注射后一分钟内,脑部的摄取量达到注射剂量的 3.5-7.0% .

生化分析

Biochemical Properties

Exametazime interacts with the radioisotope technetium-99m, forming a cationic complex This interaction is crucial for its function as a diagnostic radiopharmaceutical agent

Cellular Effects

Exametazime is used in the detection of altered regional cerebral perfusion and for the radiolabeling of autologous leukocytes This suggests that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of Exametazime involves its role as a chelating agent for the radioisotope technetium-99m . It forms a cationic complex that is used in the detection of altered regional cerebral perfusion and for the radiolabeling of autologous leukocytes

Temporal Effects in Laboratory Settings

One study suggests that the labeling of leucocytes with technetium-99m Exametazime can cause upregulation of granulocyte CD11b .

Metabolic Pathways

As a chelating agent for the radioisotope technetium-99m, it is likely involved in specific metabolic pathways related to this function .

Transport and Distribution

Given its use in the detection of altered regional cerebral perfusion and for the radiolabeling of autologous leukocytes, it is likely that it interacts with specific transporters or binding proteins .

Subcellular Localization

Given its role in the detection of altered regional cerebral perfusion and for the radiolabeling of autologous leukocytes, it is likely localized to specific compartments or organelles within the cell .

准备方法

合成路线和反应条件: 锝-99m 依 exametazime 的制备涉及锝-99m 与六甲基丙烯胺肟的反应。 该过程需要仔细控制体积和活性,因为锡离子含量很少 . 重建程序通常涉及将最大 30 mCi 的活性以无菌方式加入到屏蔽小瓶中,总体积为 5.0 ml .

工业生产方法: 在工业生产中,锝-99m 以发生器的形式供应。该发生器由一个玻璃柱组成,该玻璃柱填充有紧密堆积的氧化铝粉末,其中吸收了高纯度钼-99 氧化物的溶液。 钼-99 衰变为锝-99m,然后用于制备锝-99m this compound .

化学反应分析

反应类型: 依 exametazime 经历各种化学反应,包括与锝-99m 螯合形成阳离子络合物 . 该络合物对于其诊断应用至关重要。

常用试剂和条件: 锝-99m this compound 的制备需要亚锡离子 (Sn2+) 作为还原剂。 必须仔细控制反应条件以保持化合物的适当立体异构体形式 .

形成的主要产物: 锝-99m 与六甲基丙烯胺肟反应形成的主要产物是锝-99m this compound。 这种放射性药物用于诊断成像 .

相似化合物的比较

类似化合物: 与依 exametazime 类似的化合物包括其他锝-99m 放射性药物,例如锝-99m 醋酸锝和锝-99m 四磷酸 . 这些化合物在核医学中也用作诊断剂。

独特性: this compound 的独特性在于它能够穿过血脑屏障并提供脑血流的详细成像。 这种特性使其在诊断神经系统疾病方面特别有价值 .

属性

IUPAC Name |

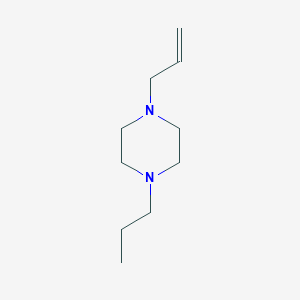

(NE)-N-[(3R)-3-[[3-[[(2R,3E)-3-hydroxyiminobutan-2-yl]amino]-2,2-dimethylpropyl]amino]butan-2-ylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28N4O2/c1-9(11(3)16-18)14-7-13(5,6)8-15-10(2)12(4)17-19/h9-10,14-15,18-19H,7-8H2,1-6H3/b16-11+,17-12+/t9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNZYADGDZPRTK-UDUYQYQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=NO)C)NCC(C)(C)CNC(C)C(=NO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](NCC(CN[C@@H](/C(=N/O)/C)C)(C)C)/C(=N/O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057614 | |

| Record name | Exametazime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105613-48-7 | |

| Record name | HMPAO | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105613-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Exametazime [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105613487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Exametazime | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11179 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Exametazime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EXAMETAZIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G29272NCKL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does exametazime enter cells?

A1: Exametazime, in its lipophilic form, readily crosses the blood-brain barrier and cell membranes [, , ]. Inside the cell, it undergoes conversion to a hydrophilic form, leading to its trapping within the cell [, , , ].

Q2: How does 99mTc-exametazime allow for visualization of cerebral blood flow?

A2: The uptake of 99mTc-exametazime into brain cells reflects regional cerebral blood flow due to its trapping mechanism [, , , , ]. This allows for visualization of perfusion patterns using single-photon emission computed tomography (SPECT) [, , , , ].

Q3: How is 99mTc-exametazime used to image infection and inflammation?

A3: 99mTc-exametazime can be used to label leukocytes, which are then reintroduced into the bloodstream [, , , ]. The labeled leukocytes migrate to sites of infection and inflammation, allowing visualization with SPECT imaging [, , , , ].

Q4: What is the molecular formula and weight of exametazime?

A4: The molecular formula of exametazime is C10H21N3OS2, and its molecular weight is 263.44 g/mol.

Q5: Are there specific spectroscopic techniques used to characterize exametazime?

A5: Yes, techniques like high-performance liquid chromatography (HPLC) are used to assess the radiochemical purity of 99mTc-exametazime preparations [, , , , ]. Thin-layer chromatography (TLC) is also employed for quality control purposes [, , , , , ].

Q6: How stable is reconstituted exametazime?

A6: Reconstituted exametazime is inherently unstable due to the rapid oxidation of stannous chloride present in the kit. It is recommended for use within 30 minutes of preparation [, , , ].

Q7: What factors can affect the stability of 99mTc-exametazime?

A7: Several factors, including the concentration of exametazime, storage time, volume of technetium-99m used for labeling, age of the technetium-99m eluate, and exposure to light can influence the radiochemical purity and stability of 99mTc-exametazime [, , , , ].

Q8: Are there strategies to improve the stability of exametazime preparations?

A8: Yes, several approaches have been investigated to enhance the stability of exametazime. These include:

- Stannous ion augmentation: Adding stannous pyrophosphate solution before adding technetium-99m can improve the shelf-life of fractionated exametazime kits [, ].

- Storage at low temperatures: Storing unlabeled exametazime aliquots at temperatures as low as -70°C can prolong its shelf-life [, ].

- Stabilization with methylene blue: While this approach improves the stability of 99mTc-exametazime for several hours, it introduces challenges in separating the labeled leukocytes due to the dark blue coloration [, , ].

Q9: Can sodium chloride injection from plastic ampoules exposed to light impact radiochemical purity?

A9: Yes, using sodium chloride injection from plastic ampoules exposed to light can adversely affect the radiochemical purity of 99mTc-exametazime, 99mTc-albumin nanocolloid, and 99mTc-macroaggregates []. This is attributed to the formation of 99mTc-pertechnetate impurities [].

Q10: Are there specific types of syringes recommended for preparing 99mTc-MAG3, and why?

A10: It is recommended to use two-part syringes (e.g., Norm-Ject or Monoject) instead of three-part Plastipak syringes when preparing 99mTc-MAG3 []. This is because a lipophilic impurity from the rubber plunger of the three-part Plastipak syringe can form if sodium chloride injection remains in the syringe for an extended period, compromising the radiochemical purity of 99mTc-MAG3 [].

Q11: How is 99mTc-exametazime eliminated from the body?

A11: 99mTc-exametazime is primarily eliminated through the hepatobiliary system with minimal urinary excretion [, ].

Q12: What is the typical time frame for imaging after 99mTc-exametazime administration?

A12: Imaging is typically performed within 1 to 4 hours after injection for cerebral perfusion studies [] and at various time points up to 24 hours for leukocyte imaging [, , ].

Q13: Are there any animal models used to study 99mTc-exametazime?

A13: Rodent models, particularly rats, have been utilized to study cerebral blood flow and stroke using 99mTc-exametazime and SPECT/CT imaging [].

Q14: What are the limitations of leukocyte scintigraphy with 99mTc-exametazime in specific patient populations?

A14: While 99mTc-exametazime-labeled leukocyte scintigraphy can be useful for detecting inflammatory foci in premature infants, it is essential to note that blood sample volumes may need to be adjusted for these patients []. Additionally, in the context of systemic vasculitis, while nasal leukocyte accumulation may be observed, the technique has limitations in predicting relapses and is not considered a primary diagnostic tool for this condition [].

Q15: What analytical methods are used for quality control of 99mTc-exametazime?

A15: Quality control of 99mTc-exametazime preparations commonly involves TLC, HPLC, and miniaturized chromatography systems [, , , , , , , ]. These methods help determine the radiochemical purity of the radiopharmaceutical, ensuring that it meets the required standards for clinical use [, , , , , , , ].

Q16: What imaging modalities are used with 99mTc-exametazime?

A16: Single-photon emission computed tomography (SPECT) is the primary imaging modality used with 99mTc-exametazime for both cerebral perfusion and leukocyte imaging studies [, , , , , , ].

Q17: When was exametazime approved for clinical use?

A17: Exametazime was approved by the FDA for clinical use in the late 1980s [, ]. Its introduction marked a significant advancement in nuclear medicine, particularly in the field of cerebral perfusion imaging [, ].

Q18: How is 99mTc-exametazime SPECT used in research on neuropsychiatric disorders?

A18: 99mTc-exametazime SPECT has been used to investigate regional cerebral blood flow alterations in various neuropsychiatric disorders, including Alzheimer's disease [], dementia with Lewy bodies [, ], obsessive-compulsive disorder [], schizophrenia [], Korsakoff's psychosis [], and HIV-associated cognitive impairment []. These studies provide insights into the brain regions and neurotransmitter systems implicated in these conditions.

Q19: How does 99mTc-exametazime research contribute to understanding brain function?

A19: Studies using 99mTc-exametazime and SPECT have contributed significantly to our understanding of brain function, particularly in the context of cognitive tasks, motor function, and neuropsychiatric disorders [, , , , ]. The ability to visualize regional brain activity during specific tasks or in disease states provides valuable insights into the neural correlates of behavior and cognition.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Amino-2-[(2-hydroxyethylamino)methyl]phenol](/img/structure/B24584.png)

![(1R,2S,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-ol](/img/structure/B24594.png)